S-アセチル-L-グルタチオン

概要

説明

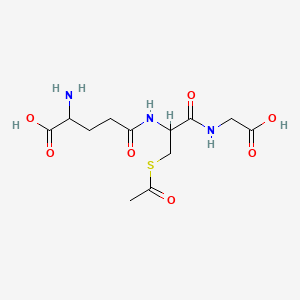

S-Acetylglutathione is a derivative of glutathione, a tripeptide composed of glutamic acid, cysteine, and glycine. This compound is modified by the addition of an acetyl group to the sulfur atom of the cysteine residue, which enhances its stability and bioavailability. S-Acetylglutathione is known for its potent antioxidant properties and its ability to support cellular functions by replenishing intracellular glutathione levels .

科学的研究の応用

S-Acetylglutathione has a wide range of applications in scientific research:

Chemistry: Used as a stable precursor for glutathione in various chemical reactions.

Biology: Studied for its role in cellular defense mechanisms and oxidative stress response.

Medicine: Investigated for its potential therapeutic effects in conditions like liver diseases, neurodegenerative disorders, and immune system support.

Industry: Used in the formulation of supplements and skincare products due to its antioxidant properties

作用機序

- Role : GSH is involved in various processes, including drug conjugation for excretion, enzyme cofactor activity, protein disulfide bond rearrangement, and reduction of peroxides .

- Methylglyoxal Detoxification : GSH detoxifies methylglyoxal, a toxic by-product of metabolism, through glyoxalase enzymes .

- Absorption and Stability : Acetylation enhances S-Acetylglutathione’s absorption and stability, allowing efficient cellular uptake. Once inside cells, it converts back to GSH, replenishing intracellular GSH levels .

- ADME Properties : S-Acetylglutathione’s pharmacokinetics involve absorption, distribution, metabolism, and excretion. However, oral intake may not significantly enhance plasma GSH levels due to gut metabolization .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

生化学分析

Biochemical Properties

S-Acetylglutathione plays a crucial role in biochemical reactions as a precursor to glutathione. It is more stable in plasma and can be taken up directly by cells, where it is converted to glutathione. This conversion is facilitated by enzymes such as glutathione reductase. S-Acetylglutathione interacts with various biomolecules, including proteins and enzymes involved in redox reactions. It serves as a cofactor for glutathione peroxidases and glutathione S-transferases, which are essential for detoxifying reactive oxygen species and maintaining cellular redox balance .

Cellular Effects

S-Acetylglutathione has significant effects on various cell types and cellular processes. It enhances intracellular glutathione levels, which is vital for protecting cells from oxidative stress. In studies involving human foreskin fibroblasts, S-Acetylglutathione was shown to restore intracellular glutathione levels more efficiently than glutathione itself. This replenishment helps in maintaining cell viability and function, particularly during oxidative insults . Additionally, S-Acetylglutathione influences cell signaling pathways, gene expression, and cellular metabolism by modulating the redox state of the cell .

Molecular Mechanism

At the molecular level, S-Acetylglutathione exerts its effects through several mechanisms. It is taken up by cells and converted to glutathione, which then participates in redox reactions. S-Acetylglutathione can directly interact with and neutralize reactive oxygen species, thereby protecting cellular components from oxidative damage. It also serves as a substrate for glutathione-dependent enzymes, facilitating detoxification processes. Furthermore, S-Acetylglutathione can modulate gene expression by influencing redox-sensitive transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of S-Acetylglutathione have been observed to change over time. It is more stable than glutathione in plasma, which allows for sustained intracellular levels of glutathione upon administration. Studies have shown that S-Acetylglutathione can maintain elevated glutathione levels in cells for extended periods, providing long-term protection against oxidative stress. Additionally, its stability and bioavailability make it a suitable candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of S-Acetylglutathione vary with different dosages in animal models. In studies involving mice, S-Acetylglutathione was found to dose-dependently restore intracellular glutathione levels and improve cell survival during viral infections. Higher doses of S-Acetylglutathione were associated with more significant protective effects, although excessive doses could potentially lead to adverse effects. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity .

Metabolic Pathways

S-Acetylglutathione is involved in several metabolic pathways, primarily through its conversion to glutathione. It interacts with enzymes such as glutathione reductase and glutathione peroxidase, which are crucial for maintaining cellular redox balance. S-Acetylglutathione also influences metabolic flux by modulating the levels of reactive oxygen species and other metabolites involved in oxidative stress responses .

Transport and Distribution

S-Acetylglutathione is transported and distributed within cells and tissues through specific transporters and binding proteins. It is taken up directly by cells and converted to glutathione, which can then be distributed to various cellular compartments. This direct uptake and conversion enhance its bioavailability and effectiveness in replenishing intracellular glutathione levels .

Subcellular Localization

The subcellular localization of S-Acetylglutathione is primarily within the cytosol, where it is converted to glutathione. This localization is essential for its role in maintaining cellular redox balance and protecting against oxidative stress. S-Acetylglutathione may also be targeted to specific organelles, such as mitochondria, where it can further support cellular antioxidant defenses .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of S-Acetylglutathione typically involves the selective acylation of the thiol group of glutathione. One efficient method uses a mixed solvent system of dimethylformamide (DMF) and trifluoroacetic acid (TFA) with cobalt chloride as a catalyst. This process selectively acetylates the thiol group without affecting the free amino groups, resulting in a high yield and purity of S-Acetylglutathione .

Industrial Production Methods

Industrial production of S-Acetylglutathione follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of recyclable solvents and catalysts is also emphasized to make the process cost-effective and environmentally friendly .

化学反応の分析

Types of Reactions

S-Acetylglutathione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfide bonds.

Reduction: It can be reduced back to glutathione.

Substitution: The acetyl group can be substituted under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific nucleophiles under controlled pH and temperature conditions.

Major Products

Oxidation: Formation of glutathione disulfide.

Reduction: Regeneration of glutathione.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

L-Glutathione: The natural form of glutathione, composed of glutamic acid, cysteine, and glycine.

N-Acetylcysteine: A precursor to glutathione, used to replenish intracellular glutathione levels.

Glutathione Disulfide: The oxidized form of glutathione.

Uniqueness of S-Acetylglutathione

S-Acetylglutathione is unique due to its enhanced stability and bioavailability compared to L-Glutathione. The acetylation allows it to bypass the digestive system and be absorbed intact, making it more effective in increasing intracellular glutathione levels. This makes it a preferred choice for oral supplementation and therapeutic applications .

生物活性

S-Acetylglutathione (SAG) is a modified form of glutathione, a crucial antioxidant in the body, which plays a significant role in cellular protection against oxidative stress. This article explores the biological activity of SAG, focusing on its antioxidant properties, effects on liver health, and potential therapeutic applications in various diseases.

Overview of S-Acetylglutathione

SAG is synthesized from glutathione and an acetyl group, enhancing its stability and bioavailability compared to standard glutathione. It is known to maintain cellular redox balance and support various antioxidant enzymes. This compound has gained attention due to its potential therapeutic benefits in conditions characterized by oxidative stress, such as liver diseases and certain cancers.

Antioxidant Properties

SAG exhibits potent antioxidant activities by replenishing intracellular glutathione levels and enhancing the activity of antioxidant enzymes like glutathione peroxidase (GPx) and superoxide dismutase (SOD). Research indicates that SAG administration can significantly reduce oxidative damage markers, such as lipid peroxidation and reactive oxygen species (ROS) levels.

Table 1: Effects of S-Acetylglutathione on Oxidative Stress Markers

| Parameter | Control Group | SAG Treatment Group |

|---|---|---|

| GPx Activity (U/gHb) | 300-700 | Increased |

| GSH Levels (µM) | Low | Significantly Increased |

| GSSG Levels (µM) | High | Significantly Reduced |

| Lipid Peroxidation | High | Significantly Reduced |

Case Studies and Research Findings

-

Liver Health in Dogs :

A randomized controlled trial involving dogs with liver disease demonstrated that SAG supplementation led to significant improvements in liver function markers. After two weeks of treatment, erythrocyte glutathione levels increased, and key liver enzymes such as AST and ALT showed marked decreases, indicating hepatoprotective effects . -

Hepatoprotective Effects :

In an experimental model using carbon tetrachloride (CCl4) to induce liver damage, SAG administration restored SOD activity and reduced both GSSG levels and lipid peroxidation significantly. The study highlighted SAG's ability to mitigate oxidative stress-induced liver injury by enhancing endogenous antioxidant defenses . -

Cancer Cell Apoptosis :

A study on human lymphoma cells revealed that SAG selectively induced apoptosis in cancerous cells through a mechanism involving intracellular glutathione depletion. This suggests potential applications for SAG in cancer therapy, particularly for lymphomas .

The biological activity of SAG can be attributed to several mechanisms:

- Restoration of Glutathione Levels : SAG effectively raises intracellular GSH levels, which are often depleted in conditions like oxidative stress and liver disease.

- Enhancement of Antioxidant Enzymes : By boosting GPx and SOD activities, SAG helps protect cells from oxidative damage.

- Reduction of Inflammation : SAG has been shown to decrease pro-inflammatory cytokines, thereby reducing inflammation associated with chronic diseases .

特性

IUPAC Name |

5-[[(2S)-3-acetylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-2-amino-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O7S/c1-6(16)23-5-8(11(20)14-4-10(18)19)15-9(17)3-2-7(13)12(21)22/h7-8H,2-5,13H2,1H3,(H,14,20)(H,15,17)(H,18,19)(H,21,22)/t7?,8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRWSIPJNWXCEO-BRFYHDHCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)SC[C@H](C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3054-47-5 | |

| Record name | S-acetylglutathione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。